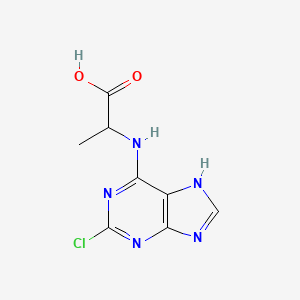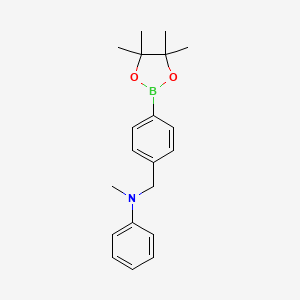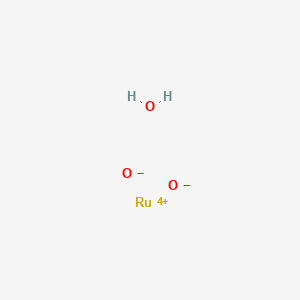![molecular formula C32H30N2O5 B7947365 L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947365.png)
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in research and industrial applications due to its unique chemical properties and potential biological activities .
準備方法
The synthesis of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino and carboxyl groups of L-glutamine. The phenylmethoxycarbonyl (Cbz) group is used to protect the amino group, while the triphenylmethyl (Trt) group protects the carboxyl group. The synthesis process includes several steps:
Protection of the amino group: The amino group of L-glutamine is protected using the phenylmethoxycarbonyl (Cbz) group.
Protection of the carboxyl group: The carboxyl group is protected using the triphenylmethyl (Trt) group.
Coupling reaction: The protected L-glutamine is then coupled with other reagents to form the desired compound.
化学反応の分析
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkylating agents.
科学的研究の応用
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, it may influence cellular signaling pathways related to growth and differentiation .
類似化合物との比較
L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can be compared with other similar compounds, such as:
N2-[(phenylmethoxy)carbonyl]-L-glutaminyl-glycine: This compound has similar protective groups but includes an additional glycine residue.
L-Glutamine, N-phenyl-N2-[(phenylmethoxy)carbonyl]-: This compound has a phenyl group instead of a triphenylmethyl group.
These comparisons highlight the unique protective groups and structural features of L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-, which contribute to its distinct chemical properties and applications.
特性
IUPAC Name |
(2S)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)








![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947371.png)
